
2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyclobutylmethoxy group attached to an ethane-1-sulfonyl chloride moiety.
Preparation Methods
The synthesis of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclobutylmethanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reactants are carefully monitored and controlled to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation or recrystallization, is common to obtain the desired product with high purity.
Chemical Reactions Analysis
2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile such as an amine or alcohol.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or thiols, depending on the reducing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, the reaction with an amine would yield a sulfonamide, while oxidation with hydrogen peroxide would produce a sulfonic acid.
Scientific Research Applications
Pharmaceuticals
2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce sulfonyl groups allows for the modification of biological molecules, enhancing their pharmacological properties. For instance:
- Antiepileptic Agents : Research indicates that derivatives of this compound may be utilized in developing new treatments for drug-resistant forms of epilepsy, such as malignant migrating partial seizures of infancy (MMPSI) .
- Cancer Therapeutics : The compound has shown potential in targeting specific cancer pathways, particularly through modulation of enzymes like dUTPase . This suggests its use in developing targeted cancer therapies.
Agrochemicals
In addition to pharmaceuticals, this compound can be used in agrochemical formulations. Its unique properties may enhance the efficacy of pesticides or herbicides by improving their stability or bioavailability.
The biological activity of this compound is primarily attributed to its ability to modify proteins and other biomolecules through sulfonation. This modification can affect enzyme activity and receptor interactions, making it a useful tool in biochemical research.
Case Study Insights
- Epilepsy Research : A study explored the use of sulfonamide derivatives in treating KCNT1-associated epilepsies, where this compound was highlighted as a potential precursor for developing novel therapeutic agents .
- Cancer Treatment Development : Research focusing on dUTPase inhibitors demonstrated that compounds derived from this compound could selectively target cancer cells with overexpressed dUTPase, indicating promising applications in precision oncology .
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond .
Comparison with Similar Compounds
2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the alkyl chain.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive compared to aliphatic sulfonyl chlorides.
Tosyl chloride (p-Toluenesulfonyl chloride): A commonly used sulfonyl chloride with a toluene group.
The uniqueness of this compound lies in its cyclobutylmethoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions .
Biological Activity
2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride is a chemical compound that has garnered interest due to its potential biological activities. This compound features a sulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis. The unique cyclobutyl configuration may influence its biological properties, making it a subject of study in pharmacology and medicinal chemistry.
- Molecular Formula : C₇H₁₃ClO₂S
- Molecular Weight : Approximately 182.668 g/mol
- Structure : The compound consists of a cyclobutyl group attached to an ethane sulfonyl chloride moiety, contributing to its distinct reactivity profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that sulfonyl chlorides can possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi by disrupting cell wall synthesis or inhibiting essential metabolic pathways . While specific data for this compound is sparse, its structural similarity to known antimicrobial agents suggests potential efficacy.
Anticancer Properties
Sulfonamide derivatives have been investigated for their anticancer activities. These compounds often function through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells . The potential of this compound in this context remains to be fully explored but warrants further investigation.
Case Study: Related Sulfonamide Compounds
In a study examining the effects of sulfonamide derivatives on cancer cell lines, it was found that these compounds could significantly inhibit cell proliferation and induce apoptosis through various signaling pathways. This suggests that this compound may exhibit similar properties given its structural characteristics .
Properties
IUPAC Name |
2-(cyclobutylmethoxy)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c8-12(9,10)5-4-11-6-7-2-1-3-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMZCTGNMQATOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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